molecular formula C12H15BrN2O2 B2869553 (5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 1997988-04-1

(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No. B2869553
CAS RN: 1997988-04-1
M. Wt: 299.168
InChI Key: VDTBJKNVJKVHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone” is a chemical compound with the CAS Number: 157642-10-9 . It has a molecular weight of 244.09 and a linear formula of C9H10BrNO2 . It is a solid substance under normal conditions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

A foundational aspect of research on compounds like (5-Bromofuran-2-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone involves the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. Studies have shown methods for generating nonstabilized azomethine ylides, which are intermediates in the synthesis of pyrrolidines, pyrrolines, and oxazolidines, through the reaction of α-amino acids with carbonyl compounds (Tsuge et al., 1987). This method highlights the potential for creating complex heterocyclic structures, which could include derivatives similar to the compound .

Crystal Structure Analysis

Understanding the crystal structure of complex molecules is crucial for elucidating their chemical behavior and potential applications. Research on compounds with similar structural features, such as enaminones, has shown the importance of bifurcated intra- and intermolecular hydrogen bonding patterns, which influence their physical and chemical properties (Balderson et al., 2007). Such analyses are instrumental in the rational design of new materials and bioactive molecules.

Antiviral and Antimicrobial Properties

Compounds featuring bromofuran and pyrrolidine units have been investigated for their potential bioactive properties, including antiviral and antimicrobial activities. For example, derivatives of brominated pyrroloiminoquinones from deep-water sponges have shown promise as anti-HCV, antimalarial, and antimicrobial agents, highlighting the therapeutic potential of structurally complex heterocycles (Na et al., 2010).

Synthetic Intermediates and Drug Discovery

Research on boric acid ester intermediates with benzene rings, which share structural motifs with this compound, has revealed their significance as synthetic intermediates. These compounds have been synthesized through multi-step reactions and analyzed using various spectroscopic methods and X-ray diffraction, providing insights into their molecular structures and potential applications in drug discovery and material science (Huang et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(5-bromofuran-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c13-11-4-3-10(17-11)12(16)15-7-9(8-15)14-5-1-2-6-14/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTBJKNVJKVHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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